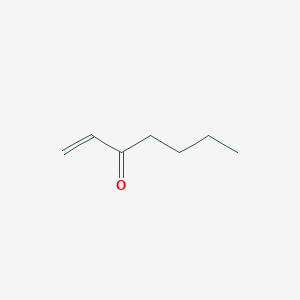
4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl
Vue d'ensemble
Description
4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl (4-OH-CB107) is a hydroxylated metabolite of polychlorinated biphenyls (PCBs). It has been detected in tissues of both wild animals and humans . It is one of the major OH-PCBs detected in human blood and has been shown to accumulate in the blood and brain of fetuses and neonates exposed in utero to Aroclor 1254 .
Synthesis Analysis
4-OH-CB107 is a metabolite of 2,3,3’,4,4’-pentachlorobiphenyl (CB-105) and of 2,3’,4,4’,5-pentachlorobiphenyl (CB-118) . Some PCB congeners are known to be metabolized to hydroxylated PCBs (OH-PCBs) in the liver .Molecular Structure Analysis
The molecular structure of 4-OH-CB107 is similar to its parent PCBs but with an additional hydroxyl group. This hydroxyl group significantly influences the chemical’s properties and biological effects .Chemical Reactions Analysis
4-OH-CB107 is involved in various biochemical reactions in the body. For example, it has been found to disrupt the expression of genes involved in the circadian rhythm and fatty acid metabolism .Applications De Recherche Scientifique
Metabolism and Toxicological Assessment
- Metabolism and Toxicity in Rats : Research by Koga, Beppu, and Yoshimura (1990) investigated the metabolism of 4'-Hydroxy-3,4,5,3',5'-Pentachlorobiphenyl in rats. The study found that this compound is a detoxified product with rapid excretion and no significant toxic or biological effects, such as body weight loss or liver hypertrophy, in rats (Koga, Beppu, & Yoshimura, 1990).
Environmental Persistence and Metabolic Pathways
- Metabolism in Dog Liver Microsomes : Ariyoshi, Koga, Oguri, and Yoshimura (1992) studied the metabolism of hexachlorobiphenyl in dog liver microsomes, finding novel metabolites indicating a new metabolic pathway involving 2,3-epoxide formation (Ariyoshi, Koga, Oguri, & Yoshimura, 1992).
Tissue Retention and Comparative Metabolism
- Retention in Mink and Mouse : Wehler, Lindberg, Jönsson, and Bergman (1993) observed that 2,3,4,3′,4′-Pentachlorobiphenyl was retained as unmetabolized in the liver and fat of mink and mouse, with metabolites like 4-hydroxy-2,3,5,3′,4′-pentachlorobiphenyl found in plasma (Wehler, Lindberg, Jönsson, & Bergman, 1993).
Blood Accumulation and Environmental Health
- Accumulation in Mammalian Blood : Bergman, Klasson-Wehler, and Kuroki (1994) reported that hydroxylated metabolites of polychlorinated biphenyls, including 4-OH-2,3,5,3',4'-pentachlorobiphenyl, accumulate selectively in mammalian blood, raising concerns about their impact on wildlife and human health (Bergman, Klasson-Wehler, & Kuroki, 1994).
Neurobehavioral Effects of Exposure
- Prenatal Exposure and Emotional Behaviors in Mice : Soeda, Kaitsuka, Shirasaki, and Takahama (2005) explored the neurobehavioral effects of prenatal exposure to a low dose of 4-Hydroxy-2',3,3',4',5'-Pentachlorobiphenyl in mice, noting increased emotional behaviors such as ambulation and rearing (Soeda, Kaitsuka, Shirasaki, & Takahama, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
2,6-dichloro-4-(3,4,5-trichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCCRONMPSHDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156681 | |
| Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |
CAS RN |
130689-92-8 | |
| Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130689928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)








![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)



